4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile
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Overview
Description
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both a chlorobenzyl and an iodobenzonitrile moiety
Preparation Methods
The synthesis of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl alcohol and 3-iodobenzonitrile.
Reaction Conditions: The 2-chlorobenzyl alcohol is first converted to 2-chlorobenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Chemical Reactions Analysis
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the halogen atoms (chlorine and iodine).
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly at the benzylic position.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by various aryl or vinyl groups using palladium catalysts.
Scientific Research Applications
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form various derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorobenzyl and iodobenzonitrile groups allows it to participate in various binding interactions and chemical transformations .
Comparison with Similar Compounds
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile can be compared with other similar compounds such as:
4-(2-Chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one: This compound also contains a chlorobenzyl group and has applications in medicinal chemistry.
4-Chlorobenzyl Chloride: This compound is used as an intermediate in organic synthesis and has similar reactivity due to the presence of the chlorobenzyl group.
The uniqueness of this compound lies in its combination of the chlorobenzyl and iodobenzonitrile groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C14H9ClINO |
---|---|
Molecular Weight |
369.58 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-iodobenzonitrile |
InChI |
InChI=1S/C14H9ClINO/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-7H,9H2 |
InChI Key |
ZUTZPDBGBMTERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C#N)I)Cl |
Origin of Product |
United States |
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